molecular formula C27H32O9 B1258537 Orbiculin D

Orbiculin D

Cat. No.: B1258537
M. Wt: 500.5 g/mol
InChI Key: PYVZLPAEJQAONU-ZNUYPWKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orbiculin D is a bioactive triterpenoid compound isolated primarily from the roots of Celastrus orbiculatus (Thunb.), a plant traditionally used in East Asian medicine for its anti-inflammatory and anti-cancer properties . It belongs to a family of structurally related compounds, including Orbiculin A, E, F, H, and I, which are derived from methanol or petroleum ether extracts of the plant . This compound has demonstrated significant anti-inflammatory activity in vitro, notably through inhibition of NF-κB signaling and suppression of nitric oxide (NO) production, mechanisms critical in managing chronic inflammatory diseases such as COPD .

Properties

Molecular Formula

C27H32O9

Molecular Weight

500.5 g/mol

IUPAC Name

[(1S,2R,5S,6S,7S,9R,12R)-5-acetyloxy-12-(furan-3-carbonyloxy)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] furan-3-carboxylate

InChI

InChI=1S/C27H32O9/c1-15-6-7-20(33-16(2)28)26(5)21(34-23(29)17-8-10-31-13-17)12-19-22(27(15,26)36-25(19,3)4)35-24(30)18-9-11-32-14-18/h8-11,13-15,19-22H,6-7,12H2,1-5H3/t15-,19-,20+,21+,22-,26+,27-/m1/s1

InChI Key

PYVZLPAEJQAONU-ZNUYPWKISA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=COC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C

Canonical SMILES

CC1CCC(C2(C13C(C(CC2OC(=O)C4=COC=C4)C(O3)(C)C)OC(=O)C5=COC=C5)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Orbiculin D shares a triterpenoid skeleton with other Orbiculin analogs but differs in functional group arrangements. Key structural data for related compounds are summarized below:

Compound Molecular Formula Molecular Weight (Da) Key Structural Features Source
Orbiculin A C₃₃H₃₈O₉ 578.2535 Multiple hydroxyl and epoxy groups Celastrus orbiculatus
This compound Not explicitly reported Likely similar to Orbiculin A with variations in oxidation states Celastrus orbiculatus
11-Oxokansenonol C₃₀H₄₆O₄ 470.3399 Oleanane-type triterpene with ketone group Celastrus orbiculatus
Esculentic Acid C₃₀H₄₆O₆ 502.3315 Ursane-type triterpene with carboxylic acid Celastrus orbiculatus

Note: this compound’s exact structure remains less characterized compared to Orbiculin A, which has been analyzed via UPLC-Q/TOF-MS and NMR .

Pharmacological Activities

  • Anti-Inflammatory Effects: this compound: Inhibits NF-κB and NO production at nanomolar concentrations, comparable to Orbiculin A and E . Orbiculin A: Shows similar NF-κB inhibition but higher cytotoxicity in cancer cell lines . Esculentic Acid: Exhibits anti-inflammatory activity via COX-2 inhibition, a distinct mechanism from Orbiculins .
  • Anti-Cancer and MDR Reversal: Orbiculin A: Synthesized analogs target P-glycoprotein (P-gp) to reverse multidrug resistance (MDR) in cancer cells. A TMSOTf-mediated epoxide opening reaction is critical for its activity . this compound: No reported studies on MDR reversal, highlighting a research gap compared to Orbiculin A .
  • Antioxidant Properties: this compound: Limited data, but related compounds like Opuntioside I (from the same plant family) show strong DPPH radical scavenging activity .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the structural elucidation and purity assessment of Orbiculin D?

  • Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural characterization. For purity, use high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or quantitative NMR (qNMR). Ensure reproducibility by adhering to standardized protocols for sample preparation and instrument calibration, as outlined in organic chemistry reporting guidelines .

Q. Which in vitro assays are most effective for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell viability assays (e.g., MTT or resazurin-based assays) for cytotoxicity screening. For target-specific activity, use enzyme inhibition assays (e.g., fluorescence polarization) or reporter gene systems. Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines to minimize false positives .

Q. How can researchers optimize solubility and stability parameters for this compound in experimental settings?

  • Methodological Answer : Conduct solubility studies using solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS) with varying pH. Stability can be assessed via accelerated degradation studies under heat, light, and humidity, analyzed by HPLC. Use computational tools (e.g., COSMO-RS) to predict solvent compatibility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mechanisms of action for this compound?

  • Methodological Answer : Perform systematic reviews to identify gaps in existing data. Use orthogonal assays (e.g., CRISPR-Cas9 gene editing to validate target engagement) and meta-analysis to reconcile discrepancies. Cross-validate findings with proteomic or transcriptomic datasets to confirm pathway involvement .

Q. How should in vivo studies of this compound be designed to account for pharmacokinetic variability?

  • Methodological Answer : Apply the PECO framework (Population: animal model; Exposure: dose/route; Comparison: vehicle/control; Outcome: bioavailability/toxicology). Use LC-MS/MS for plasma pharmacokinetic profiling and tissue distribution analysis. Include covariates like age, sex, and genetic background to address variability .

Q. What statistical approaches are robust for analyzing dose-response heterogeneity in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values. For heterogeneous responses, apply cluster analysis or machine learning (e.g., random forests) to identify subpopulations. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can multi-omics data integration improve understanding of this compound’s polypharmacology?

  • Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR/GC-MS) datasets via network pharmacology tools (e.g., Cytoscape). Use pathway enrichment analysis (e.g., GSEA) and Bayesian inference to prioritize high-confidence targets .

Q. What controls are essential to validate this compound’s selectivity in kinase inhibition assays?

  • Methodological Answer : Include off-target kinase panels (e.g., Eurofins KinaseProfiler) and isothermal titration calorimetry (ITC) to assess binding specificity. Use ATP-competitive controls (e.g., staurosporine) and genetic knockouts to confirm on-target effects .

Methodological Best Practices

  • Data Contradiction Analysis : Adopt the PRISMA framework for systematic literature reviews to identify bias in published studies. Highlight methodological differences (e.g., assay conditions, cell lines) as potential sources of inconsistency .
  • Reproducibility : Follow NIH guidelines for preclinical research, including blinding, randomization, and power calculations for sample size. Deposit raw data in public repositories (e.g., ChEMBL, Zenodo) .
  • Ethical Compliance : Obtain institutional approval for biological studies and disclose all conflicts of interest. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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